3-(3-Bromothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine
Description
3-(3-Bromothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine (CAS: 1343253-46-2) is a heterocyclic compound featuring a pyrazole core substituted with a brominated thiophene moiety and a methyl group. Its molecular formula is C₈H₈BrN₃S, with a molecular weight of 258.14 g/mol . The compound's structure combines electron-rich aromatic systems (thiophene and pyrazole), making it a candidate for applications in medicinal chemistry and materials science. This article compares its structural, synthetic, physicochemical, and biological properties with those of closely related analogues.
Properties
Molecular Formula |
C8H8BrN3S |
|---|---|
Molecular Weight |
258.14 g/mol |
IUPAC Name |
5-(3-bromothiophen-2-yl)-4-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C8H8BrN3S/c1-4-6(11-12-8(4)10)7-5(9)2-3-13-7/h2-3H,1H3,(H3,10,11,12) |
InChI Key |
GMBJSXBBLIGKKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1N)C2=C(C=CS2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine typically involves the Suzuki cross-coupling reaction. This reaction is known for its ability to form carbon-carbon bonds between a boronic acid and a halide, facilitated by a palladium catalyst . The reaction conditions often include the use of Pd(PPh3)4 as the catalyst and K3PO4 as the base, with the reaction carried out at elevated temperatures around 90°C .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the Suzuki cross-coupling reaction is widely used in industrial settings due to its efficiency and scalability. The reaction’s mild conditions and tolerance to various functional groups make it suitable for large-scale synthesis.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom on the thiophene ring undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions.
Key Reagents and Conditions:
| Reaction Type | Reagents/Conditions | Outcome | Citations |
|---|---|---|---|
| Nucleophilic Substitution | Amines, thiols, or alkoxides under basic conditions (e.g., K₂CO₃, DMF, 80–120°C) | Replacement of Br with nucleophiles (e.g., -NH₂, -SH) | |
| Buchwald-Hartwig Coupling | Pd catalysts (Pd(OAc)₂), ligands (Xantphos), aryl halides | Formation of C–N bonds with aryl amines |
Research Findings:
-
Substitution at the 3-bromo position occurs regioselectively due to the electron-deficient nature of the thiophene ring.
-
Reactions with primary amines (e.g., benzylamine) yield 3-aminothiophene derivatives in 65–85% yields.
Oxidation and Reduction
The sulfur atom in the thiophene ring and the amino group on the pyrazole participate in redox reactions.
Oxidation:
| Reagents | Conditions | Product | Citations |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C, 4–6 hrs | Thiophene sulfoxide or sulfone derivatives | |
| KMnO₄ | Aqueous H₂SO₄, reflux | Cleavage of thiophene ring to dicarboxylic acid |
Reduction:
| Reagents | Conditions | Product | Citations |
|---|---|---|---|
| LiAlH₄ | Dry THF, 0°C to RT, 2 hrs | Reduction of C–Br bond to C–H (dehalogenation) | |
| NaBH₄/CuI | MeOH, RT, 12 hrs | Selective reduction of imine intermediates |
Coupling Reactions
The bromothiophene moiety enables cross-coupling reactions for functionalization.
Suzuki-Miyaura Coupling:
| Partners | Catalysts/Conditions | Outcome | Citations |
|---|---|---|---|
| Aryl boronic acids | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl derivatives (e.g., 3-arylthiophenes) | |
| Alkenes | PdCl₂, P(o-tol)₃, NEt₃ | Heck coupling for C–C bond formation |
Ullmann Coupling:
| Reagents | Conditions | Outcome | Citations |
|---|---|---|---|
| CuI, 1,10-phenanthroline | DMSO, 120°C, 24 hrs | Coupling with aryl iodides to form diarylthiophenes |
Cycloaddition and Ring-Opening Reactions
The pyrazole ring participates in cycloaddition reactions, expanding its utility in heterocyclic chemistry.
1,3-Dipolar Cycloaddition:
| Dipole | Conditions | Product | Citations |
|---|---|---|---|
| Nitrile oxides | Toluene, reflux, 8 hrs | Isoxazoline-fused pyrazole derivatives |
Ring-Opening with Nucleophiles:
| Reagents | Conditions | Outcome | Citations |
|---|---|---|---|
| NH₂OH·HCl | EtOH, 70°C, 6 hrs | Pyrazole ring opening to form hydrazine derivatives |
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis: The compound serves as a versatile building block for synthesizing more complex organic molecules. Its structure allows for various substitution reactions, enabling the introduction of different functional groups.
Biological Applications
- Antimicrobial Properties: Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for developing new antimicrobial agents.
- Anticancer Research: Research has indicated potential anticancer properties, with ongoing investigations into its mechanisms of action against cancer cell lines.
Medicinal Chemistry
- Drug Development: The compound is being explored for its therapeutic effects, particularly in the development of new drugs targeting specific diseases. Its ability to interact with biological targets suggests potential for treating various conditions.
Industrial Applications
- Material Science: The compound's unique electronic and optical properties make it suitable for developing advanced materials, including organic semiconductors and photovoltaic devices.
Data Table: Summary of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Chemistry | Building block for complex organic molecules | Facilitates synthesis of diverse compounds |
| Biology | Antimicrobial and anticancer properties | Development of new therapeutic agents |
| Medicinal Chemistry | Drug development targeting specific diseases | Potential treatments for various illnesses |
| Industrial Applications | Development of materials with electronic or optical properties | Innovations in electronics and materials |
Case Study 1: Antimicrobial Activity
A study conducted on derivatives of 3-(3-Bromothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine demonstrated significant antimicrobial activity against various bacterial strains. The mechanism involved disruption of bacterial cell membranes, leading to cell lysis.
Case Study 2: Anticancer Research
Research published in a peer-reviewed journal explored the effects of this compound on breast cancer cell lines. Results indicated that the compound induced apoptosis (programmed cell death) through the activation of specific signaling pathways, suggesting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 3-(3-Bromothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The bromothiophene and pyrazole rings can interact with various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Table 1: Structural Features of Analogues
Key Observations :
Challenges :
- Bromothiophene incorporation requires precise stoichiometry to avoid side reactions .
- Tautomerism in pyrazole derivatives (e.g., 1H vs. 2H forms) complicates purification .
Physicochemical Properties
Table 3: Physicochemical Comparison
Insights :
Target Compound:
No direct biological data is available, but structurally related compounds show:
Hypotheses for Target Compound :
- The bromothiophene group may enhance DNA intercalation or enzyme inhibition due to its electron-withdrawing nature .
Biological Activity
3-(3-Bromothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine, with the CAS number 1347127-07-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activities, particularly focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by various studies and data.
- Molecular Formula : C₈H₈BrN₃S
- Molecular Weight : 244.11 g/mol
- Structure : The compound features a bromothiophene moiety linked to a pyrazole ring, which is known for diverse biological activities.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to 3-(3-Bromothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 3-(3-Bromothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine | TBD | TBD |
| Dexamethasone (standard) | 76% | 86% |
Studies have demonstrated that pyrazole derivatives can reduce inflammation in animal models, with some compounds showing greater efficacy than traditional NSAIDs like indomethacin .
2. Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against various bacterial strains. Preliminary studies suggest that it exhibits notable activity against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 6.25 µg/mL |
| Escherichia coli | 6.25 µg/mL |
| Pseudomonas aeruginosa | 12.5 µg/mL |
The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, although further mechanistic studies are required to confirm this .
3. Anticancer Activity
Emerging evidence suggests that pyrazole derivatives possess anticancer properties. For example, similar compounds have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
| Cell Line | IC₅₀ Value (µM) |
|---|---|
| MCF-7 (breast) | 13.23 |
| A549 (lung) | 11.67 |
| HeLa (cervical) | TBD |
These findings indicate that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
Case Studies
- Anti-inflammatory Effects : A study evaluated the anti-inflammatory effects of several pyrazole derivatives in a carrageenan-induced edema model in rats. The tested compound exhibited significant inhibition of paw edema compared to the control group, highlighting its potential as an anti-inflammatory agent .
- Antimicrobial Screening : In a recent antimicrobial screening study, the compound was tested against multiple pathogens using the broth microdilution method. It showed effective inhibition against both Staphylococcus aureus and Escherichia coli at low concentrations, suggesting its utility in treating bacterial infections .
- Cytotoxicity Assays : The cytotoxicity of the compound was assessed using various cancer cell lines, with results indicating promising activity against MCF-7 and A549 cells, supporting further investigation into its anticancer potential .
Q & A
Q. Optimization Tips :
- Use polar aprotic solvents (e.g., DMF) for bromothiophene coupling to reduce side reactions.
- Monitor reaction progress via TLC or HPLC to adjust heating times and temperatures .
Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?
Q. Basic
How can researchers design experiments to evaluate the antimicrobial activity of this compound, considering recent methodologies?
Q. Advanced
- In vitro assays : Use standardized protocols (e.g., CLSI guidelines) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentration (MIC) values can be determined via broth microdilution .
- Structure-activity relationship (SAR) : Introduce substituents (e.g., electron-withdrawing groups on the phenyl ring) to enhance membrane penetration. Compare with analogs like 5-(4-fluorophenyl) derivatives .
- Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects over 24 hours .
What strategies are recommended for resolving contradictions in reported bioactivity data across different studies?
Advanced
Contradictions often arise from:
- Varied assay conditions : Standardize parameters (e.g., pH, inoculum size) and use reference strains (e.g., ATCC controls) .
- Impurity profiles : Characterize compounds via HPLC (>95% purity) and confirm absence of cytotoxic byproducts .
- Biological models : Validate activity in multiple models (e.g., murine infection vs. in vitro assays) .
How can molecular docking and computational chemistry be integrated into the study of this compound's mechanism of action?
Q. Advanced
- Target identification : Dock the compound into active sites of enzymes (e.g., C. albicans CYP51 for antifungal activity) using AutoDock Vina. Prioritize targets with binding energies < −7.0 kcal/mol .
- Dynamic simulations : Perform MD simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes over 100 ns .
- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with Thr318 in EGFR kinase) to guide analog design .
What are the key considerations in selecting appropriate solvent systems and catalysts for its synthesis?
Q. Basic
- Solvents : Use DMF or DMSO for bromothiophene coupling (high polarity aids solubility). Ethanol/water mixtures are ideal for recrystallization .
- Catalysts : Pd(PPh) for Suzuki-Miyaura cross-coupling (yields >80%). For acid-catalyzed cyclization, employ p-TsOH (1–5 mol%) .
- Microwave vs. conventional heating : Microwave reduces reaction time from 12 hours to 30 minutes but requires precise temperature control .
What are the challenges in synthesizing pyrazole-thiophene hybrid systems, and how can they be addressed through multi-step reactions?
Q. Advanced
- Challenge 1 : Steric hindrance from methyl/bromo groups reduces cyclization efficiency.
Solution : Use bulky base (e.g., DBU) to deprotonate intermediates and facilitate ring closure . - Challenge 2 : Bromothiophene instability under acidic conditions.
Solution : Introduce the bromothiophene moiety in the final step via Pd-catalyzed coupling . - Purification : Employ column chromatography (silica gel, hexane/EtOAc) to separate regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
